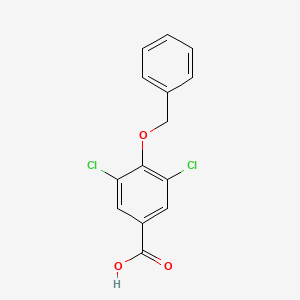

![molecular formula C5H4ClN5 B1267356 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5417-78-7](/img/structure/B1267356.png)

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Overview

Description

Synthesis Analysis

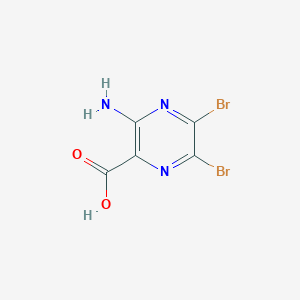

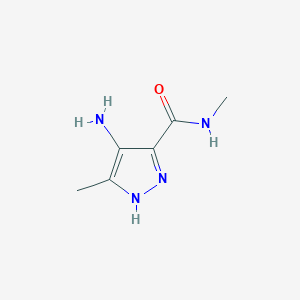

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are synthesized through various methods, often starting from commercially available materials. One approach involved the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, leading to the selective production of 4-substituted derivatives like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The synthesized compounds' structures were confirmed through elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy, including X-ray analysis (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of synthesized this compound derivatives was established through various spectroscopic techniques, highlighting the importance of the pyrazolo[3,4-d]pyrimidine scaffold in the design of bioactive compounds. X-ray crystallography provided insights into the regioselectivity of the reactions involved in their synthesis and the molecular conformation of the compounds (Quiroga et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is influenced by their functional groups, allowing for further modifications. For instance, the presence of chloromethyl and methylamino groups facilitates nucleophilic substitution reactions, enabling the synthesis of a wide range of functionally diverse compounds (Ogurtsov & Rakitin, 2021).

Scientific Research Applications

Synthesis and Structural Analysis

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are crucial in pharmacological research due to their varied biological activities. A study by Ogurtsov and Rakitin (2021) demonstrated the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound in this category, and confirmed its structure through various analytical methods (Ogurtsov & Rakitin, 2021).

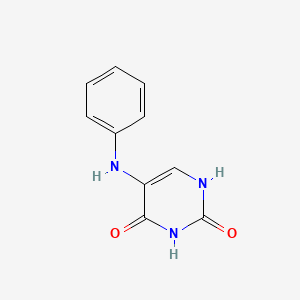

Biological Activity and Synthesis Methods

These compounds are known for their diverse biological activities. For example, Golec et al. (1992) described the synthesis of various derivatives, highlighting their potential in creating biologically active compounds (Golec, Scrowston, & Dunleavy, 1992). Quiroga et al. (2008) explored microwave-assisted synthesis methods for pyrazolo[3,4-d]pyrimidines, showcasing the efficient creation of these compounds under solvent-free conditions (Quiroga et al., 2008).

Pharmacological Properties

These compounds have shown promise in various pharmacological studies. Aydin et al. (2021) synthesized new derivatives and evaluated their inhibition properties against acetylcholinesterase and carbonic anhydrase, revealing their potential therapeutic applications (Aydin, Anil, & Demir, 2021). Similarly, Beyzaei et al. (2017) synthesized novel derivatives for antimicrobial applications, demonstrating the versatility of these compounds in medicinal chemistry (Beyzaei et al., 2017).

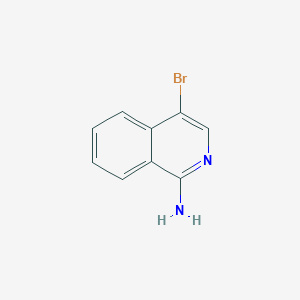

Anticancer and Anti-Inflammatory Applications

Research by Rahmouni et al. (2016) and Abdellatif et al. (2014) showcased the synthesis of pyrazolo[3,4-d]pyrimidines with anticancer and anti-inflammatory properties, further emphasizing the therapeutic potential of these compounds (Rahmouni et al., 2016), (Abdellatif et al., 2014).

Mechanism of Action

Target of Action

The primary target of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus a key player in cell proliferation .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase, thereby halting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway. The compound’s action leads to a halt in the cell cycle progression, affecting the downstream processes of DNA replication and cell division .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. By blocking the activity of CDK2, the compound prevents cells from progressing through the cell cycle, thereby inhibiting their growth . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Future Directions

The future directions for the research on “6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine” and its derivatives could involve further exploration of their anticancer activities and mechanisms of action . Additionally, the development of more potent and selective inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold could be a promising direction .

Biochemical Analysis

Biochemical Properties

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and inhibiting its activity . This interaction is crucial for its potential therapeutic applications, as xanthine oxidase inhibitors are used to treat conditions like gout and hyperuricemia.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival . Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular functions. For example, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of target enzymes, such as xanthine oxidase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes like xanthine oxidase, affecting the metabolic flux and levels of metabolites such as uric acid . These interactions are crucial for its potential therapeutic applications in treating metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-5-9-3(7)2-1-8-11-4(2)10-5/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZGPZOZVWMCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC(=NC(=C21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279177 | |

| Record name | 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5417-78-7 | |

| Record name | 5417-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

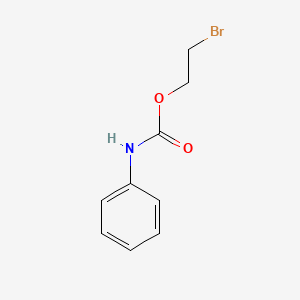

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)